molecular formula C18H17NO6 B11017924 Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate

Cat. No.: B11017924
M. Wt: 343.3 g/mol
InChI Key: UZXPFPIJJBWERC-UHFFFAOYSA-N
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Description

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate is a benzoxazole derivative characterized by a fused benzene-isoxazole ring system. The compound features two key substituents:

  • 3-[(3-Methoxyphenoxy)methyl] group: Introduces steric bulk and lipophilicity.
  • 6-Oxyacetate ester: Enhances solubility in organic solvents and modulates reactivity .

Benzoxazole derivatives are pharmacologically significant due to their structural similarity to bioactive molecules like zonisamide, an antiseizure agent .

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

methyl 2-[[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl]oxy]acetate

InChI

InChI=1S/C18H17NO6/c1-21-12-4-3-5-13(8-12)23-10-16-15-7-6-14(9-17(15)25-19-16)24-11-18(20)22-2/h3-9H,10-11H2,1-2H3

InChI Key

UZXPFPIJJBWERC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Benzoxazole Core

The benzoxazole moiety is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. A common approach involves reacting 2-amino-5-nitrophenol with chloroacetic acid under basic conditions to form the oxazole ring, followed by reduction of the nitro group to an amine.

Reaction Conditions :

  • Reagents : 2-Amino-5-nitrophenol, chloroacetic acid, potassium carbonate.

  • Solvent : Dimethylformamide (DMF) at 80–100°C for 6–8 hours.

  • Yield : ~70–75% after purification via silica gel chromatography.

Introduction of the Methoxyphenoxy Group

The methoxyphenoxy methyl group is introduced via nucleophilic substitution or Mitsunobu reaction. A preferred method involves reacting the benzoxazole intermediate with 3-methoxyphenoxymethyl chloride in the presence of a base.

Procedure :

  • Dissolve the benzoxazole intermediate (1 eq) in anhydrous dichloromethane (DCM).

  • Add 3-methoxyphenoxymethyl chloride (1.2 eq) and triethylamine (2 eq) as a base.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and concentrate under reduced pressure.

  • Purify via column chromatography (petroleum ether:ethyl acetate = 3:1).

Yield : 65–70%.

Esterification to Form the Acetate Moiety

The final esterification step employs methyl acetate or acetic anhydride in the presence of an acid catalyst.

Optimized Protocol :

  • Reagents : Intermediate from Step 2.2 (1 eq), acetic anhydride (1.5 eq), sulfuric acid (0.1 eq).

  • Conditions : Reflux in toluene at 110°C for 4 hours.

  • Workup : Neutralize with sodium bicarbonate, extract with ethyl acetate, and concentrate.

  • Yield : 80–85%.

Catalytic Systems and Reaction Optimization

Catalyst Screening

Catalysts critically influence reaction efficiency. Comparative studies highlight the following:

CatalystReaction StepYield ImprovementSide Products
TriethylamineMethoxyphenoxy coupling+15%<5%
p-Toluenesulfonic acidEsterification+20%<3%
Phosphotungstic acidCyclization+10%<8%

Triethylamine enhances nucleophilic substitution by scavenging HCl, while p-toluenesulfonic acid accelerates esterification via protonation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, whereas toluene minimizes ester hydrolysis during reflux.

Comparative Analysis of Synthetic Routes

Route A (Sequential Linear Synthesis) :

  • Benzoxazole formation → Methoxyphenoxy coupling → Esterification.

  • Total Yield : 45–50%.

  • Advantages : High purity at each stage.

  • Drawbacks : Lengthy purification steps.

Route B (Convergent Synthesis) :

  • Parallel synthesis of benzoxazole and methoxyphenoxy modules.

  • Final coupling and esterification.

  • Total Yield : 55–60%.

  • Advantages : Shorter timeline.

  • Drawbacks : Risk of module incompatibility.

Industrial-Scale Considerations

The patent CN102690199A describes a scalable method for methyl methoxyacetate (a potential precursor) using methylal and formic acid under mild conditions (1–3 MPa, 120–160°C) with p-toluenesulfonic acid, achieving 78–85% yield. Adapting this for the target compound could reduce costs but requires modifying conditions to accommodate the benzoxazole’s thermal sensitivity.

Purification and Characterization

Final purification employs silica gel chromatography (petroleum ether:ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Characterization via 1H^1H-NMR and GC-MS confirms structural integrity, with key peaks including:

  • Methoxyphenoxy methyl : δ 3.75 ppm (s, 3H, OCH3_3 ).

  • Benzoxazole protons : δ 7.2–8.1 ppm (m, aromatic).

Chemical Reactions Analysis

Types of Reactions

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles and electrophiles under suitable conditions, often involving catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Benzoxazole C₁₉H₁₇NO₆ 367.34 Not reported 3-[(3-Methoxyphenoxy)methyl], 6-oxyacetate
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine C₂₆H₂₂N₄O₇ 502.47 79–82 Formyl, methoxyphenoxy, triazinyl
Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate Triazine C₂₃H₁₇ClN₄O₄ 448.85 151.5–156 Chlorophenoxy, triazinyl
Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate Benzisoxazole C₁₂H₁₄N₂O₃ 234.25 Not reported Hydroxy, acetate
Key Observations :

Core Heterocycle Differences :

  • The benzoxazole core (target compound) differs from triazine (compounds in ) and benzisoxazole (compound in ). Benzoxazoles are more rigid due to fused aromatic systems, while triazines allow modular substitution for agrochemical applications (e.g., sulfonylurea herbicides in ).
  • Benzisoxazoles (e.g., ) exhibit similar bioactivity but lack the acetate ester’s hydrolytic lability.

Substituent Effects: Chlorine in the triazine derivative increases polarity and melting point (151.5–156°C vs. 79–82°C for ).

Pharmacological and Physicochemical Properties

Bioactivity :

  • Benzoxazoles (target compound) and benzisoxazoles () are associated with CNS activity (e.g., zonisamide ).
  • Triazine derivatives () are more common in agrochemicals (e.g., metsulfuron-methyl ).

Solubility and Stability :

  • The acetate ester in the target compound may hydrolyze under basic conditions, unlike the stable carbamate linkages in triazine-based herbicides .
  • Chlorine in enhances intermolecular forces (higher m.p.), while methoxy groups in the target compound improve lipid solubility.

Biological Activity

Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Structural Characteristics

The molecular formula of this compound is C18H17NO6C_{18}H_{17}NO_{6}, with a molecular weight of 343.3 g/mol. The compound features a benzoxazole moiety linked to a methoxyphenyl group , which is significant for its biological interactions and activities.

Biological Activities

This compound has demonstrated various biological activities, which are summarized in the following table:

Biological Activity Description
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines .
Antimicrobial Properties Shows potential against certain bacterial strains, indicating possible use as an antibiotic.
Enzyme Inhibition May inhibit specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

  • Antitumor Efficacy : A study assessed the cytotoxic effects of this compound on human tumor xenografts. The results indicated significant inhibition of tumor growth without noticeable toxicity to normal tissues .
  • Mechanism of Action : Research suggests that the compound induces double-strand DNA breaks in cancer cells, leading to apoptosis. This mechanism is critical for its antitumor efficacy as it targets rapidly dividing cells while sparing normal cells .
  • Comparative Analysis : The compound was compared with structurally similar compounds known for their biological activities. For instance, analogs like DIME (methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate) have shown similar antitumor properties but with different mechanisms of action related to hormonal pathways .

Comparative Table of Related Compounds

Compound Name Structural Features Unique Characteristics
This compoundBenzoxazole and methoxyphenyl groupsPromising antitumor activity
Methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoateDiiodinated phenolic structureHormonal pathway targeting
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrileOxazole ringSignificant antitumor activity

Future Research Directions

Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting comprehensive in vivo studies to assess the long-term effects and safety profile.
  • Mechanistic Studies : Exploring the detailed mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Basic: What are the optimal synthetic routes and purification methods for Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate?

Methodological Answer:
The compound can be synthesized via multi-step nucleophilic substitution reactions. Key steps include:

  • Stepwise functionalization : Use 2,4,6-trichlorotriazine as a core scaffold, followed by sequential substitution with phenols or methoxyphenol derivatives under controlled temperatures (-35°C to 40°C) and bases like DIPEA (N,N-diisopropylethylamine) to ensure regioselectivity .
  • Purification : Employ medium-pressure liquid chromatography (MPLC) with gradients of dichloromethane and ethyl acetate (1–20% EtOAc) to resolve intermediates. Crystallization from chloroform/n-hexane may fail, necessitating silica-based column chromatography for high purity (>95%) .
  • Yield optimization : Adjust stoichiometry (e.g., 1.15 equiv. of methyl 3-aminobenzoate) and reaction times (24–48 hours) to maximize yields (77–90%) .

Advanced: How can advanced NMR techniques resolve spectral overlaps in structural characterization?

Methodological Answer:
For complex proton environments (e.g., aromatic overlaps at δ 7.17–7.70 ppm in ¹H NMR):

  • Use 2D NMR (HSQC, HMBC) to correlate protons with carbons and identify coupling pathways. For example, distinguish between benzoxazole and methoxyphenoxy protons via long-range couplings .
  • High-field instruments (≥400 MHz) improve resolution of closely spaced signals, such as differentiating CO₂CH₃ (δ 3.80) and C₂’’OCH₃ (δ 3.85) .
  • Deuterated solvents (e.g., DMSO-d₆) enhance signal splitting for diastereotopic protons .

Advanced: How to address contradictory data in reported biological activities or reactivities?

Methodological Answer:
Contradictions often arise from:

  • Purity discrepancies : Validate compound purity via HPLC (≥99%) or LC-MS to exclude byproducts (e.g., residual DIPEA or chlorinated intermediates) .
  • Reaction condition variability : Compare solvent polarity (e.g., CH₂Cl₂ vs. THF), temperature (±5°C tolerance), and base strength (DIPEA vs. K₂CO₃) to identify sensitivity in substitution reactions .
  • Structural analogs : Test derivatives (e.g., bromo- or fluoro-substituted versions) to isolate electronic vs. steric effects on reactivity .

Advanced: What factors govern regioselectivity in electrophilic substitutions on the benzoxazole core?

Methodological Answer:
Regioselectivity is influenced by:

  • Electron-donating groups : Methoxy substituents at the 3-position direct electrophiles to the 6-position via resonance stabilization .
  • Steric hindrance : Bulky groups (e.g., phenoxymethyl at C3) disfavor substitutions at adjacent positions (C4 or C5) .
  • Computational validation : Density Functional Theory (DFT) can predict reactive sites by mapping electrostatic potentials and frontier molecular orbitals .

Basic: What are the stability and degradation pathways under varying storage conditions?

Methodological Answer:

  • Thermal stability : Monitor via TGA/DSC; decomposition above 80°C suggests storage at ≤4°C .
  • Photolytic degradation : Store in amber vials under inert gas (N₂/Ar) to prevent UV-induced cleavage of ester or benzoxazole groups .
  • Hydrolytic susceptibility : Test in buffered solutions (pH 2–12); ester bonds may hydrolyze in acidic/basic conditions, requiring neutral pH for stability .

Advanced: How can computational modeling predict reactivity or binding interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding with the methoxyphenoxy group .
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict reaction barriers for nucleophilic attacks on the benzoxazole ring .
  • MD simulations : Assess solvation effects (e.g., in DMSO or water) on conformational flexibility .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC) against Gram+/Gram- bacteria, noting the role of the benzoxazole core in membrane disruption .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination, leveraging the compound’s esterase stability .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to structure-activity trends .

Advanced: How to develop validated analytical methods for quantifying trace impurities?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (ACN:H₂O, 70:30) to separate impurities (e.g., unreacted vanillin or triazine intermediates) .
  • LC-MS/MS : Employ electrospray ionization (ESI+) to detect low-abundance byproducts (e.g., de-methylated analogs) with MRM transitions .
  • Validation parameters : Assess linearity (R² >0.99), LOD/LOQ (≤0.1%), and precision (%RSD <2%) per ICH guidelines .

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